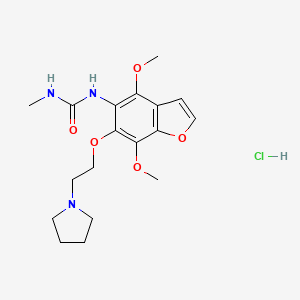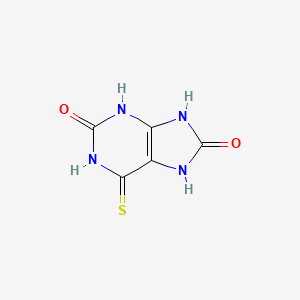![molecular formula C17H17N5O4S2 B1227893 N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B1227893.png)
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : Novel heterocyclic compounds incorporating the sulfamoyl moiety have been synthesized, demonstrating promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Isoxazole-Based Heterocycles : Similar work focused on isoxazole-based heterocycles, which also showed significant antimicrobial properties (Darwish et al., 2014).
Synthesis of Novel Derivatives
- Novel Isoxazolines and Isoxazoles : Research has been conducted on the synthesis of novel isoxazolines and isoxazoles, showcasing the versatility of the compound in creating diverse chemical structures (Rahmouni et al., 2014).
Structure-Activity Relationships
Selective Endothelin A Antagonist : A study explored the structure-metabolism relationships to identify analogues with improved pharmacokinetic properties for potential therapeutic use (Humphreys et al., 2003).
Antibacterial Activity of New Derivatives : Research into novel pyrazole derivatives highlighted the antibacterial potential of compounds synthesized using this chemical structure (Mohammed & Zimam, 2021).
Novel Antitumor Activities : A study synthesized various derivatives to evaluate their antitumor activity, showing promising results in comparison to existing treatments (Alqasoumi et al., 2009).
Anti-amoebic Agent : An analysis of the electronic structure and molecular docking of a related compound was conducted to explore its anti-amoebic potential (Shukla & Yadava, 2020).
Fluorescence Binding Studies
- Interactions with Bovine Serum Albumin : Studies into the interactions of derivatives with bovine serum albumin via fluorescence and UV–vis spectral studies have been conducted (Meng et al., 2012).
Synthesis of Novel Compounds
Novel Heterocyclic Compounds : Research involved the synthesis of novel heterocyclic compounds having a sulfamido moiety, with evaluated antibacterial and antifungal activities (Nunna et al., 2014).
Isoxazole Anti-tumor Compounds : A study on the synthesis of novel isoxazole compounds revealed their potential anti-tumor activities (Hao-fei, 2011).
Impurity Analysis in Pharmaceuticals
- Identification of Impurities : Analysis of an impurity in the antibacterial drug sulfamethizole was performed, showcasing the compound's relevance in pharmaceutical quality control (Talagadadeevi et al., 2012).
Herbicide Design
- Herbicide Inhibitors : A study on pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase in herbicides, integrated various techniques including molecular docking and density functional theory calculation (He et al., 2007).
Eigenschaften
Produktname |
N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide |
|---|---|
Molekularformel |
C17H17N5O4S2 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H17N5O4S2/c1-11-12(2)21-26-16(11)22-28(24,25)14-6-4-13(5-7-14)20-15(23)10-27-17-18-8-3-9-19-17/h3-9,22H,10H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
ITWOKBFSQVWDTA-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
Kanonische SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



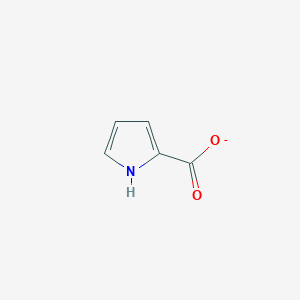
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)
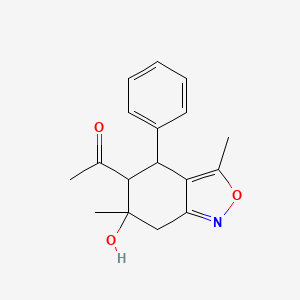
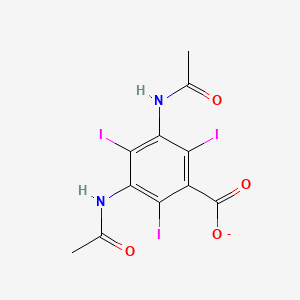
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
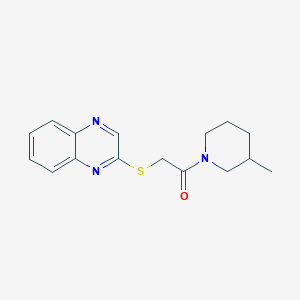
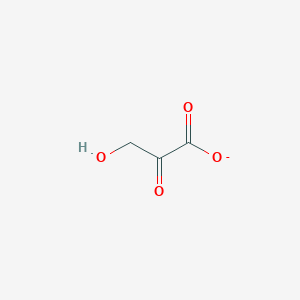
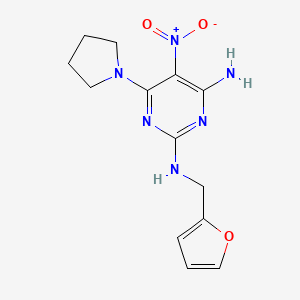
![4-[3-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1227826.png)



